molecular formula C20H17N5O3S B2354799 4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034396-56-8

4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No. B2354799
CAS RN: 2034396-56-8
M. Wt: 407.45
InChI Key: ZUFWAUMNNXSVTF-UHFFFAOYSA-N
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Description

4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Applications

The compound has been explored as a base structure for synthesizing derivatives with significant antibacterial and antifungal properties. For instance, Hassan (2013) synthesized a series of 2-pyrazoline derivatives bearing benzenesulfonamide moieties, exhibiting promising antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating its potential in combating microbial infections (Hassan, 2013).

Anticancer Applications

The synthesis of new derivatives incorporating the benzenesulfonamide scaffold has been directed towards evaluating their anticancer potential. Gul et al. (2016) synthesized a series of benzenesulfonamides that were tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors, with some derivatives showing interesting cytotoxic activities. This highlights the compound's relevance in developing new anticancer agents (Gul et al., 2016).

Enzyme Inhibition for Therapeutic Applications

The compound's derivatives have been studied for their potential to inhibit various human carbonic anhydrase isoforms, which is crucial for developing treatments for conditions like glaucoma, epilepsy, and certain cancers. Ghorab et al. (2014) synthesized novel benzenesulfonamides incorporating pyrrole and pyrrolopyrimidine moieties, demonstrating potent activity as inhibitors for tumor-associated transmembrane isoforms, suggesting their utility in cancer therapy (Ghorab et al., 2014).

properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-14-25-19(13-28-14)15-4-6-17(7-5-15)29(26,27)24-12-18-20(23-10-9-22-18)16-3-2-8-21-11-16/h2-11,13,24H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFWAUMNNXSVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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